molecular formula C8H15FN2 B8620122 N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine

Cat. No.: B8620122
M. Wt: 158.22 g/mol
InChI Key: QZFXTAVCZYQMQZ-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is a chiral compound featuring a cyclopropylaminomethyl group and a fluorine atom attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Cyclopropylaminomethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the cyclopropylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-ethyl-4-fluoropyrrolidine
  • (3S,4R)-3-methylaminomethyl-4-fluoropyrrolidine
  • (3S,4R)-3-cyclopropylaminomethyl-4-chloropyrrolidine

Uniqueness

N-(((3S,4R)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine is unique due to the presence of both a cyclopropylaminomethyl group and a fluorine atom, which confer distinct chemical and biological properties. The stereochemistry of the compound also plays a crucial role in its interactions and effectiveness.

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

N-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m0/s1

InChI Key

QZFXTAVCZYQMQZ-XPUUQOCRSA-N

Isomeric SMILES

C1CC1NC[C@@H]2CNC[C@@H]2F

Canonical SMILES

C1CC1NCC2CNCC2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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